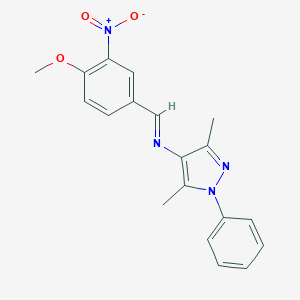![molecular formula C22H29NO4S B447241 ETHYL 2-[(2-FURYLCARBONYL)AMINO]-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B447241.png)
ETHYL 2-[(2-FURYLCARBONYL)AMINO]-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-[(2-FURYLCARBONYL)AMINO]-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including ethyl 2-(2-furoylamino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
ETHYL 2-[(2-FURYLCARBONYL)AMINO]-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can lead to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
科学的研究の応用
ETHYL 2-[(2-FURYLCARBONYL)AMINO]-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: Thiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: Thiophene derivatives are utilized as corrosion inhibitors and in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of ethyl 2-(2-furoylamino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can act as voltage-gated sodium channel blockers, which are important in the treatment of certain medical conditions . The compound may also interact with enzymes and receptors involved in various biological processes, leading to its pharmacological effects .
類似化合物との比較
Similar Compounds
Uniqueness
ETHYL 2-[(2-FURYLCARBONYL)AMINO]-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE is unique due to its specific structure, which includes a decahydrocyclododeca[b]thiophene ring system.
特性
分子式 |
C22H29NO4S |
|---|---|
分子量 |
403.5g/mol |
IUPAC名 |
ethyl 2-(furan-2-carbonylamino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H29NO4S/c1-2-26-22(25)19-16-12-9-7-5-3-4-6-8-10-14-18(16)28-21(19)23-20(24)17-13-11-15-27-17/h11,13,15H,2-10,12,14H2,1H3,(H,23,24) |
InChIキー |
SDUCTXWUMPJDAC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCCCCCC2)NC(=O)C3=CC=CO3 |
正規SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCCCCCC2)NC(=O)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B447161.png)
![2-oxo-N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B447162.png)
![{2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetonitrile](/img/structure/B447165.png)

![2-({2-[(2,4-Dichlorobenzyl)oxy]-3,5-diiodobenzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B447167.png)
![4,6-dimethyl-3-[2-methyl-3-(2-thienyl)acryloyl]-2(1H)-pyridinone](/img/structure/B447168.png)
![3-[2-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B447170.png)
![N-(4-ethoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B447171.png)

![2-(3,4-DICHLOROPHENYL)-4-{(E)-1-[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B447173.png)

![1-methyl-4-[3-(2-thienyl)acryloyl]-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B447177.png)

![1,5-Dibromo-2-[(2,4-dichlorobenzyl)oxy]-3-(2-nitro-1-propenyl)benzene](/img/structure/B447180.png)
